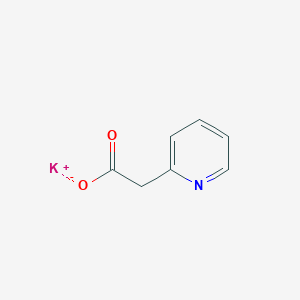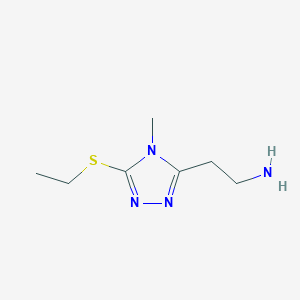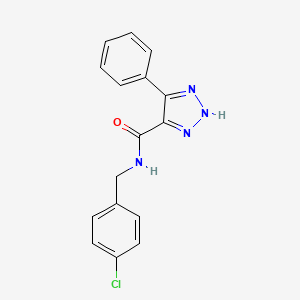![molecular formula C24H16Cl2N2O5 B14096944 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096944.png)
5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials may include chlorinated aromatic compounds, oxazoles, and phenyl derivatives. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms into the aromatic ring.
Cyclization: Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
Substitution: Introduction of functional groups such as the oxazole and phenyl groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, “this compound” may be explored as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties may be studied to assess its potential as a therapeutic agent.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” may include other chromeno[2,3-c]pyrroles with different substituents, such as:
- 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16Cl2N2O5 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16Cl2N2O5/c1-3-8-31-15-6-4-13(5-7-15)20-19-21(29)16-10-14(25)11-17(26)22(16)32-23(19)24(30)28(20)18-9-12(2)33-27-18/h3-7,9-11,20H,1,8H2,2H3 |
InChI Key |
SOEVTSZJMYGCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4Cl)Cl)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)

![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)
![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096914.png)

![7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14096923.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B14096928.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096936.png)


![2-(3-Hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096961.png)
